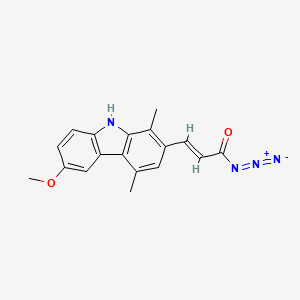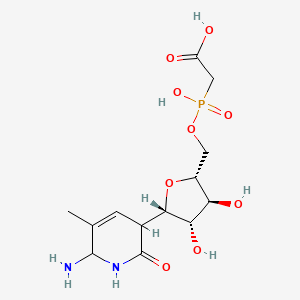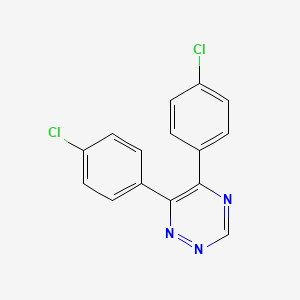
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- can be synthesized through various methods. One common approach involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed green solvent under microwave-promoted conditions. This method is efficient and environmentally friendly . Another approach involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes in the presence of a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Cyclocondensation: This reaction forms cyclic compounds by the condensation of two or more molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, trifluoroacetic acid, hydrazine hydrate, and aromatic aldehydes. The reactions are typically carried out under reflux conditions or using microwave irradiation to enhance reaction rates .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can exhibit diverse biological activities such as anticancer, antimicrobial, and anticonvulsant properties .
Applications De Recherche Scientifique
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of potential anticancer agents, such as triazine-based pyrazolines, which have shown significant cytotoxic activities against various cancer cell lines.
Antimicrobial Agents: Triazine derivatives have been evaluated for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Anticonvulsant Activity: Some triazine derivatives have shown promising anticonvulsant activity in animal models, making them potential candidates for the development of new antiepileptic drugs.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, triazine-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells . Additionally, triazine derivatives can interact with neuronal sodium channels, leading to their anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Another member of the triazine family, known for its antifungal and anticancer properties.
1,3,5-Triazine: A related compound with applications in agriculture as a herbicide and in materials science.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar structure that has shown potential as a CDK inhibitor for cancer treatment.
Uniqueness
1,2,4-Triazine, 5,6-bis(4-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile scaffold for drug development and other applications .
Propriétés
Numéro CAS |
102429-89-0 |
|---|---|
Formule moléculaire |
C15H9Cl2N3 |
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
5,6-bis(4-chlorophenyl)-1,2,4-triazine |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-5-1-10(2-6-12)14-15(20-19-9-18-14)11-3-7-13(17)8-4-11/h1-9H |
Clé InChI |
GWFIKLZTSARYLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N=NC=N2)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


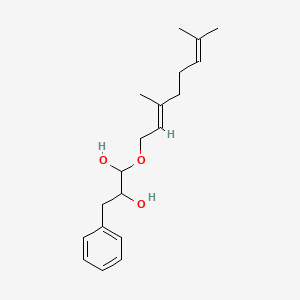
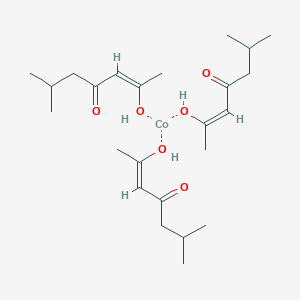



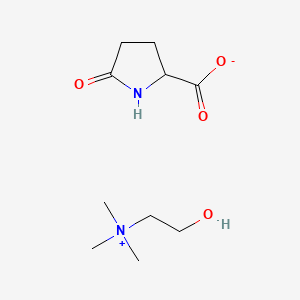
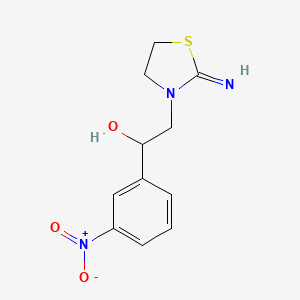
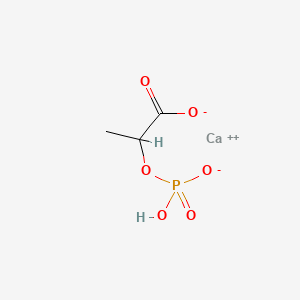

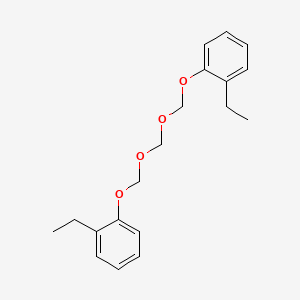
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
